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Overview
Description
Viroptic is the brand name for the compound trifluridine, also known as trifluorothymidine. It is an antiviral medication primarily used for the treatment of eye infections caused by the herpes simplex virus. Trifluridine is a fluorinated pyrimidine nucleoside that interferes with viral DNA synthesis, making it effective against herpes simplex virus types 1 and 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluridine can be synthesized through various methods. One common synthetic route involves the fluorination of thymidine. The process typically includes the following steps:
Fluorination: Thymidine is reacted with a fluorinating agent such as trifluoromethyl hypofluorite to introduce the trifluoromethyl group.
Purification: The resulting trifluridine is purified through crystallization or chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of trifluridine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled fluorination reactions.
Purification Systems: Employing advanced purification systems such as high-performance liquid chromatography (HPLC) to achieve pharmaceutical-grade trifluridine.
Chemical Reactions Analysis
Types of Reactions: Trifluridine undergoes several types of chemical reactions, including:
Oxidation: Trifluridine can be oxidized to form various metabolites.
Substitution: The trifluoromethyl group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: 5-carboxy-2’-deoxyuridine is a major oxidation product of trifluridine.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Trifluridine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their interactions with DNA.
Biology: Employed in research on viral replication and antiviral mechanisms.
Industry: Utilized in the development of antiviral ophthalmic solutions and other pharmaceutical formulations.
Mechanism of Action
Trifluridine exerts its antiviral effects by incorporating into viral DNA during replication. This incorporation leads to the formation of defective proteins and an increased mutation rate, ultimately inhibiting viral replication. The primary molecular target is the viral DNA polymerase, which is essential for viral DNA synthesis .
Comparison with Similar Compounds
Acyclovir: Another antiviral medication used for herpes simplex virus infections.
Idoxuridine: An older antiviral compound with a similar mechanism of action.
Vidarabine: An antiviral agent used for herpes simplex virus and other viral infections.
Uniqueness: Trifluridine is unique due to its fluorinated structure, which enhances its antiviral activity and allows for better incorporation into viral DNA compared to other nucleoside analogs. This structural modification provides trifluridine with a higher efficacy in treating herpes simplex virus infections .
Properties
CAS No. |
118433-74-2 |
---|---|
Molecular Formula |
C18H26Cl2N2S2 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
2-[2-[[[2-(2-aminoethyl)phenyl]methyldisulfanyl]methyl]phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C18H24N2S2.2ClH/c19-11-9-15-5-1-3-7-17(15)13-21-22-14-18-8-4-2-6-16(18)10-12-20;;/h1-8H,9-14,19-20H2;2*1H |
InChI Key |
PJMDTMUHEHZHSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)CSSCC2=CC=CC=C2CCN.Cl.Cl |
Related CAS |
118433-74-2 (Hydrochloride) 118433-74-2 (Parent) |
Synonyms |
B-TAPP bis(1-thio-2-amino-3-phenylpropane) bis(1-thio-2-amino-3-phenylpropane) hydrochloride bis(2-amino-3-phenylpropyl) disulfide |
Origin of Product |
United States |
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